1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine
CAS No.:
Cat. No.: VC14645754
Molecular Formula: C21H28N2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N2 |
|---|---|
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
| Standard InChI | InChI=1S/C21H28N2/c1-19-9-11-21(12-10-19)18-23-16-14-22(15-17-23)13-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-12H,5,8,13-18H2,1H3 |
| Standard InChI Key | WUHIJFJIWDAJOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine (C₂₁H₂₈N₂; molecular weight 308.5 g/mol) features a piperazine ring substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a 3-phenylpropyl chain. The piperazine core, a six-membered ring with two nitrogen atoms at positions 1 and 4, provides a versatile scaffold for interactions with biological targets. The 4-methylphenyl group introduces steric and electronic effects, while the 3-phenylpropyl side chain enhances lipophilicity, potentially influencing blood-brain barrier penetration.
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₈N₂ |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-4-(3-phenylpropyl)piperazine |
| Key Functional Groups | Piperazine, benzyl, phenylpropyl |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the compound’s structure. The ¹H-NMR spectrum typically shows distinct signals for the piperazine protons (δ 2.5–3.5 ppm), aromatic protons from the phenyl groups (δ 6.8–7.3 ppm), and methyl groups (δ 2.3 ppm). High-resolution MS data corroborate the molecular ion peak at m/z 308.5, consistent with the molecular formula.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, starting with the alkylation of piperazine. Key steps include:
-
N-Alkylation: Reacting piperazine with 1-(chloromethyl)-4-methylbenzene in ethanol under reflux to introduce the 4-methylbenzyl group.
-
Second Alkylation: Introducing the 3-phenylpropyl chain via nucleophilic substitution using 3-phenylpropyl bromide in tetrahydrofuran (THF) with a base like potassium carbonate.
-
Purification: Chromatography or recrystallization from ethanol yields the final product with >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 1-(Chloromethyl)-4-methylbenzene, Piperazine | Ethanol | Reflux | 65–70 |
| 2 | 3-Phenylpropyl bromide, K₂CO₃ | THF | 60°C | 50–55 |
Challenges in Synthesis
Side reactions, such as over-alkylation or ring-opening, necessitate precise stoichiometric control. Catalytic amounts of iodine have been explored to enhance regioselectivity, though this remains an area for optimization.
Comparative Analysis with Structural Analogues
Table 3: Comparison with Dopamine Reuptake Inhibitors
| Compound | Molecular Target | Ki (nM) | Selectivity Over SERT/NET |
|---|---|---|---|
| GBR 12935 | DAT | 0.6 | >100-fold |
| 1-[(4-Methylphenyl)methyl]-4-(3-phenylpropyl)piperazine | DAT (predicted) | N/A | Pending experimental data |
Functional Divergence
Future Directions
-
Binding Assays: Quantitative studies to measure DAT/SERT/NET affinity.
-
In Vivo Efficacy: Animal models of depression or addiction.
-
Structural Modifications: Introducing fluorinated groups to enhance pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume